molecular formula C15H16N4O2 B6971073 N-[2-(1,3-benzoxazol-2-yl)propyl]-4-methoxypyrimidin-2-amine

N-[2-(1,3-benzoxazol-2-yl)propyl]-4-methoxypyrimidin-2-amine

Cat. No.: B6971073
M. Wt: 284.31 g/mol
InChI Key: NKPCNZPWUGNHFO-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzoxazol-2-yl)propyl]-4-methoxypyrimidin-2-amine is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzoxazol-2-yl)propyl]-4-methoxypyrimidin-2-amine typically involves the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring . This intermediate is then reacted with a propylating agent to introduce the propyl group at the second position of the benzoxazole ring. The final step involves the reaction of this intermediate with 4-methoxypyrimidin-2-amine under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and solvent systems that facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzoxazol-2-yl)propyl]-4-methoxypyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N-[2-(1,3-benzoxazol-2-yl)propyl]-4-methoxypyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzoxazol-2-yl)propyl]-4-methoxypyrimidin-2-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,3-benzoxazol-2-yl)propyl]-4-methoxypyrimidin-2-amine is unique due to its specific structural features, which confer distinct biological activities.

Properties

IUPAC Name

N-[2-(1,3-benzoxazol-2-yl)propyl]-4-methoxypyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-10(9-17-15-16-8-7-13(19-15)20-2)14-18-11-5-3-4-6-12(11)21-14/h3-8,10H,9H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPCNZPWUGNHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC=CC(=N1)OC)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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